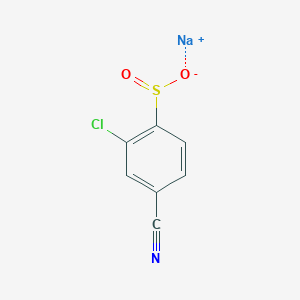
Sodium 2-chloro-4-cyanobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-chloro-4-cyanobenzene-1-sulfinate is a chemical compound with the molecular formula C₇H₃ClNNaO₂S and a molecular weight of 223.61 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a sulfinate group, a chlorine atom, and a cyano group attached to a benzene ring.
Preparation Methods
The synthesis of Sodium 2-chloro-4-cyanobenzene-1-sulfinate typically involves the reaction of 2-chloro-4-cyanobenzenesulfonyl chloride with sodium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-chloro-4-cyanobenzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} ]
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Sodium 2-chloro-4-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfinate group can undergo oxidation to form sulfonates or reduction to form thiols.
Coupling Reactions: The cyano group can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-chloro-4-cyanobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-chloro-4-cyanobenzene-1-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine and cyano groups can also influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Sodium 2-chloro-4-cyanobenzene-1-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Lacks the chlorine and cyano groups, making it less reactive in certain substitution and coupling reactions.
Sodium 2-chlorobenzenesulfinate: Lacks the cyano group, affecting its reactivity and applications.
Sodium 4-cyanobenzenesulfinate:
The presence of both chlorine and cyano groups in this compound makes it unique and versatile for various applications .
Properties
Molecular Formula |
C7H3ClNNaO2S |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
sodium;2-chloro-4-cyanobenzenesulfinate |
InChI |
InChI=1S/C7H4ClNO2S.Na/c8-6-3-5(4-9)1-2-7(6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
OOFKCYDXVRUVNR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















